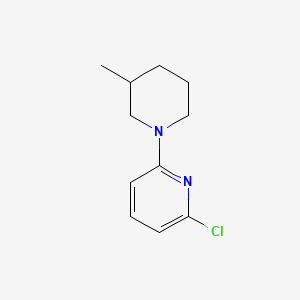

2-chloro-6-(3-methylpiperidin-1-yl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-6-(3-methylpiperidin-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c1-9-4-3-7-14(8-9)11-6-2-5-10(12)13-11/h2,5-6,9H,3-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQOPCURLFSIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution (SNAr) on 2,6-Dichloropyridine

- Starting from 2,6-dichloropyridine, selective substitution of the chlorine at the 6-position by a nucleophile such as 3-methylpiperidine can be performed.

- The reaction typically proceeds via nucleophilic aromatic substitution, where the nitrogen of the piperidine attacks the electron-deficient pyridine ring bearing the chlorine substituents.

- Reaction conditions often involve heating in polar aprotic solvents (e.g., dimethylformamide or N-methylpyrrolidone) with or without a base.

$$

\text{2,6-dichloropyridine} + \text{3-methylpiperidine} \xrightarrow[\text{Base}]{\text{Heat}} \text{2-chloro-6-(3-methylpiperidin-1-yl)pyridine} + \text{Cl}^-

$$

- The chlorine at the 2-position is less reactive due to steric and electronic factors, allowing selective substitution at the 6-position.

- Base such as potassium carbonate or sodium hydride may be used to deprotonate the amine, enhancing nucleophilicity.

- Reaction temperatures typically range from 80 to 120 °C.

Copper(I)-Catalyzed Ullmann-Type Amination

- Copper(I) oxide or copper(I) salts can catalyze the coupling of 2-chloropyridine derivatives with secondary amines like 3-methylpiperidine.

- This method is advantageous for mild conditions and improved yields compared to direct SNAr.

- Catalyst: Copper(I) oxide (Cu2O) or copper(I) iodide (CuI), often with ligands such as diamines.

- Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

- Base: Potassium carbonate or cesium carbonate.

- Temperature: Typically 80–110 °C.

- Reaction time: Several hours (6–24 h).

Palladium-Catalyzed Buchwald-Hartwig Amination

- Palladium-catalyzed cross-coupling reactions between aryl halides (e.g., 2-chloropyridine) and amines are well-established for preparing substituted pyridines.

- Buchwald-Hartwig amination allows coupling under relatively mild conditions with high selectivity.

- Catalyst: Pd(OAc)2 or Pd2(dba)3 with phosphine ligands (e.g., BINAP, Xantphos).

- Base: Sodium tert-butoxide or potassium phosphate.

- Solvent: Toluene, dioxane, or DMF.

- Temperature: 80–110 °C.

- Reaction time: 12–24 h.

- High yields and selectivity.

- Broad substrate scope, including sterically hindered amines like 3-methylpiperidine.

Alternative Synthetic Routes via Pyridine Ring Construction

While direct substitution is common, some methods involve constructing the pyridine ring with the substituents already present.

- Cyclization reactions using appropriate precursors (e.g., β-ketoesters, α,β-unsaturated oximes) catalyzed by metal catalysts (Cu, Rh) or acid catalysts (p-toluenesulfonic acid) have been reported for pyridine derivatives.

- However, these methods are more general for pyridine analogs and less specific for this compound.

Purification and Characterization

- After synthesis, the compound is typically purified by extraction, washing, drying over magnesium sulfate, and evaporation under reduced pressure.

- Further purification can be done by column chromatography or recrystallization.

- Characterization methods include NMR spectroscopy, mass spectrometry, and elemental analysis.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 2,6-dichloropyridine, 3-methylpiperidine, base (K2CO3) | 80–120 °C, polar aprotic solvent | Simple, direct substitution | May require high temperature, selectivity issues |

| Copper(I)-Catalyzed Amination | Cu2O or CuI, base (K2CO3), 3-methylpiperidine | 80 °C, DMSO or DMF, 6–24 h | Mild conditions, good yields | Catalyst sensitivity, longer reaction times |

| Palladium-Catalyzed Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base | 80–110 °C, toluene or dioxane, 12–24 h | High selectivity, broad scope | Cost of Pd catalyst, ligand optimization needed |

| Pyridine Ring Construction | β-ketoesters, α,β-unsaturated oximes, metal or acid catalysts | Various, often reflux conditions | Access to diverse pyridine analogs | Multi-step, less direct for target compound |

Detailed Research Findings

Copper(I)-Catalyzed Amination: According to patent US8697876B2, copper(I) oxide catalyzes the substitution of halogenated pyridines with methylpiperidine derivatives under mild conditions (<80 °C), yielding high purity products suitable for pharmaceutical applications.

Palladium-Catalyzed Amination: Literature reviews highlight the efficacy of Pd-catalyzed Buchwald-Hartwig amination for preparing substituted pyridines with secondary amines, providing high yields and functional group tolerance.

Direct SNAr: While classical, SNAr remains a viable route when the pyridine ring is sufficiently activated by electron-withdrawing groups or halogen substituents, allowing selective substitution at the 6-position without affecting the 2-chloro substituent.

Analyse Chemischer Reaktionen

2-chloro-6-(3-methylpiperidin-1-yl)pyridine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The chloro group in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted piperidines.

Wissenschaftliche Forschungsanwendungen

2-chloro-6-(3-methylpiperidin-1-yl)pyridine has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-chloro-6-(3-methylpiperidin-1-yl)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key properties of 2-chloro-6-(3-methylpiperidin-1-yl)pyridine with structurally related compounds:

<sup>†</sup>logP values estimated based on substituent hydrophobicity trends.

Key Observations:

- Substituent Effects : The 3-methylpiperidin-1-yl group introduces moderate polarity due to the piperidine ring’s basic nitrogen, likely lowering logP compared to nitrapyrin’s trichloromethyl group.

- Molecular Weight : The target compound’s higher molecular weight (~217.7 g/mol) compared to trifluoromethyl and methylphenyl analogs may influence pharmacokinetic properties, such as bioavailability.

Biologische Aktivität

2-Chloro-6-(3-methylpiperidin-1-yl)pyridine is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 220.69 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on antimicrobial and antifungal properties. The compound is also being investigated for its potential as a pharmacological agent targeting specific receptors or enzymes.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as receptors or enzymes. These interactions can modulate the activity of these targets, leading to various biological responses. The exact pathways involved depend on the biological system under investigation.

Antimicrobial and Antifungal Properties

A study highlighted the compound's effectiveness against various microbial strains, suggesting its potential for developing new antimicrobial agents. The following table summarizes the antimicrobial activity against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 8 µg/mL |

These results indicate that the compound may serve as a lead for further drug development targeting infections caused by these pathogens.

Pharmacological Applications

Ongoing research is exploring the pharmacological applications of this compound in various therapeutic areas:

- Antidepressant Activity : Preliminary studies suggest that it may act as a serotonin receptor modulator, showing promise in treating depression and anxiety disorders.

- Anticancer Potential : Recent investigations have demonstrated cytotoxic effects against several cancer cell lines, including leukemia and myeloma. Molecular docking studies revealed potential interactions with key proteins involved in cancer progression .

1. Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of this compound against a panel of resistant bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 16 µg/mL. This finding supports its potential use in treating resistant infections.

2. Cancer Cell Line Study

In another study focusing on anticancer properties, this compound was tested against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound induced apoptosis in these cells at concentrations ranging from 10 to 50 µM, highlighting its potential as an anticancer agent .

Q & A

Q. Validation Techniques :

- Purity : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.

- Structural Confirmation : H/C NMR (compare piperidine proton shifts and pyridine ring coupling constants) and high-resolution mass spectrometry (HRMS) .

Advanced: How do structural modifications at the 3-methylpiperidine moiety influence the compound’s bioactivity and binding affinity?

Methodological Answer:

Modifications to the 3-methylpiperidine group can alter steric hindrance and electronic interactions with biological targets. For example:

- Steric Effects : Replace 3-methyl with bulkier substituents (e.g., isopropyl) to assess steric exclusion in receptor binding pockets.

- Electronic Effects : Introduce electron-withdrawing groups (e.g., -CF) to modulate piperidine basicity and hydrogen-bonding capacity.

Q. Experimental Design :

- Conduct molecular docking (AutoDock Vina) against target proteins (e.g., neurotransmitter receptors).

- Validate with surface plasmon resonance (SPR) to measure binding kinetics (K, on/off rates) .

Basic: What are the key physicochemical properties (e.g., solubility, stability) of this compound under different experimental conditions?

Methodological Answer:

- Solubility : Test in solvents via shake-flask method. Preliminary data for analogous compounds suggest moderate solubility in ethanol (10 mg/mL) and DMSO (>50 mg/mL) .

- Stability :

Advanced: What strategies resolve contradictions in reported biological activities across different model systems?

Methodological Answer:

Contradictions may arise from species-specific metabolism or assay conditions. Resolve via:

- Cross-Species Metabolite Profiling : Use LC-MS/MS to compare metabolite profiles in rodents vs. human hepatocytes .

- Dose-Response Harmonization : Standardize dose metrics (e.g., body surface area scaling) and use isothermal titration calorimetry (ITC) to quantify target engagement .

Basic: Which spectroscopic methods are optimal for characterizing this compound’s crystalline structure?

Methodological Answer:

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Refine using SHELXL (space group determination, R-factor < 5%) .

- Complementary Techniques : Pair with powder XRD to confirm polymorphic purity and FT-IR for functional group validation.

Advanced: How does the compound’s electronic configuration affect its reactivity in nucleophilic substitution reactions?

Methodological Answer:

The electron-deficient pyridine ring (due to chloro and piperidine groups) directs nucleophilic attack. Investigate via:

- DFT Calculations : Compute electrostatic potential maps (Gaussian 09) to identify electrophilic hotspots.

- Kinetic Studies : Monitor reaction rates (UV-Vis or F NMR) with varying nucleophiles (e.g., amines, thiols) .

Basic: What are the environmental degradation pathways, and how are persistent metabolites identified?

Methodological Answer:

- Soil Degradation : Conduct OECD 307 tests under aerobic/anaerobic conditions. For analogous nitrapyrin derivatives, 6-chloropicolinic acid is a primary metabolite .

- Metabolite Tracking : Use C-labeled compound and accelerator mass spectrometry (AMS) to quantify mineralization to CO.

Advanced: What in silico approaches predict the compound’s pharmacokinetic properties, and how do they compare with empirical data?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, CYP450 inhibition, and blood-brain barrier permeability.

- Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes) and Caco-2 cell permeability models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.